Isopropyl nitrite

Descripción general

Métodos De Preparación

Isopropyl nitrite can be synthesized through several methods:

Silver Nitrate-Alkyl Halide Reaction: This method involves the reaction of silver nitrate with an alkyl halide.

Nitration by Mixed Acids: This method uses a mixture of nitric acid and sulfuric acid to nitrate isopropanol.

Inert Adsorption Nitration: This method involves the nitration of isopropanol in the presence of an inert adsorbent.

Análisis De Reacciones Químicas

Isopropyl nitrite undergoes various chemical reactions:

Oxidation: It can be oxidized to produce nitric oxide and other nitrogen oxides.

Reduction: Reduction reactions can convert this compound back to isopropanol.

Substitution: It can react with nucleophiles to form different substituted products.

Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents . The major products formed from these reactions are typically nitrogen oxides and substituted nitrites .

Aplicaciones Científicas De Investigación

Chemical and Environmental Applications

1.1 Combustion Enhancer

Isopropyl nitrite is utilized as an additive in fuels, particularly in diesel engines, to improve ignition behavior. Studies have shown that iPrONO can enhance the combustion efficiency of ethanol and methanol blends by acting as a stable intermediate during pyrolysis reactions, which leads to the formation of more reactive species at elevated temperatures .

1.2 Atmospheric Chemistry

In atmospheric studies, this compound serves as a precursor for hydroxyl (OH) radicals, which are crucial for the degradation of various atmospheric pollutants. Research indicates that photolysis of alkyl nitrites, including iPrONO, generates significant amounts of nitrogen oxides (NOx), contributing to secondary organic aerosol formation . This process underscores its role in atmospheric chemistry and pollution dynamics.

| Application | Mechanism/Effect | Reference |

|---|---|---|

| Combustion Enhancer | Improves ignition behavior in diesel engines | |

| Atmospheric Chemistry | Generates OH radicals and NOx through photolysis |

Biological and Medical Applications

2.1 Central Nervous System Effects

This compound has been studied for its effects on the central nervous system (CNS). Research indicates that iPrONO may exhibit dopaminergic activity, influencing locomotor activity in animal models. In experiments with rats, administration of this compound resulted in increased locomotor activity, suggesting potential psychostimulant effects mediated through dopamine receptors .

2.2 Potential Toxicity

Despite its applications, this compound poses risks of neurotoxicity. A study investigating retinal neurotoxicity found that inhalation exposure could lead to adverse effects; however, the morphological changes observed were not clinically significant . This highlights the importance of understanding both the therapeutic potential and risks associated with iPrONO.

| Application | Mechanism/Effect | Reference |

|---|---|---|

| CNS Effects | Increases locomotor activity via dopaminergic pathways | |

| Neurotoxicity Potential | Inhalation may lead to retinal neurotoxicity |

Case Studies

3.1 Combustion Studies

A molecular beam mass-spectrometric study demonstrated that this compound remains stable up to 490 K and participates in complex reaction schemes during combustion processes. The findings indicated that iPrONO plays a significant role as an intermediate that influences the formation of various combustion products .

3.2 Toxicological Assessments

In toxicological assessments, the effects of this compound on gastric acid secretion were evaluated alongside its potential to form carcinogenic N-nitroso compounds. The study concluded that while there was no significant increase in N-nitroso concentrations with omeprazole treatment, further research is necessary to fully understand the implications of iPrONO exposure in clinical settings .

Mecanismo De Acción

Isopropyl nitrite exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator . This leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in lowered blood pressure and increased blood flow . The molecular targets involved include the nitric oxide signaling pathway and various enzymes that mediate vasodilation .

Comparación Con Compuestos Similares

Amyl Nitrite: Used medically to treat angina and as a recreational inhalant.

Butyl Nitrite: Another alkyl nitrite with similar uses and effects.

Ethyl Nitrite: Used in various chemical synthesis reactions.

Actividad Biológica

Isopropyl nitrite, a member of the alkyl nitrite family, has garnered attention for its biological activity, particularly its vasodilatory effects and potential therapeutic applications. This article delves into the compound's biological mechanisms, pharmacological effects, safety concerns, and relevant case studies.

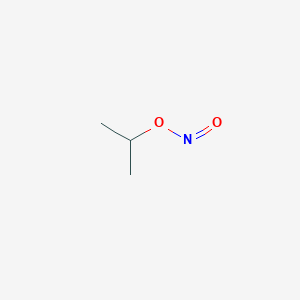

This compound (C₃H₇NO₂) is a colorless liquid with a characteristic odor. It is primarily used recreationally as a "poppers" substance but has also been explored for medical applications. The compound acts as a nitric oxide donor, leading to vasodilation and smooth muscle relaxation.

The primary mechanism through which this compound exerts its biological effects involves the release of nitric oxide (NO) upon inhalation. This process occurs as follows:

- Inhalation : When this compound is inhaled, it rapidly releases NO.

- Activation of Guanylate Cyclase : NO binds to the heme group of guanylate cyclase, stimulating the conversion of GTP to cGMP.

- Smooth Muscle Relaxation : Increased levels of cGMP lead to relaxation of vascular smooth muscle and subsequent vasodilation.

This mechanism underlies its use in treating conditions like angina pectoris and hypertension, although such applications are less common today due to safety concerns associated with recreational use .

Pharmacological Effects

This compound has several notable pharmacological effects:

- Vasodilation : It induces rapid relaxation of blood vessels, lowering blood pressure and increasing blood flow to tissues.

- Antidotal Properties : Similar to amyl nitrite, this compound has been investigated for its ability to treat cyanide poisoning by converting ferrous hemoglobin to ferric hemoglobin, thereby binding cyanide and preventing cellular respiration disruption .

- Potential Side Effects : Users may experience headaches, dizziness, and in severe cases, loss of consciousness or respiratory failure due to hypoxia caused by excessive NO levels .

Safety Concerns

While this compound can be beneficial in controlled settings, its recreational use poses significant risks:

- Skin Irritation : Direct contact can cause burns.

- Vision Loss : Reports have linked frequent use to temporary or permanent vision impairment .

- Toxicity : High doses can lead to methemoglobinemia, where hemoglobin is unable to carry oxygen effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

Propiedades

IUPAC Name |

propan-2-yl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRDXYBATCVEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052191 | |

| Record name | Isopropyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-42-4 | |

| Record name | Isopropyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3Y2PS0ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.